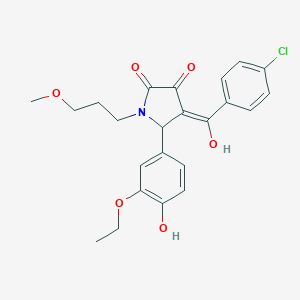
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a sulfonylpyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole inhibits GSK-3β by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity and downstream signaling pathways. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in lab experiments is its high potency and specificity towards GSK-3β inhibition. This makes it an ideal tool for studying the role of GSK-3β in various physiological processes. However, one of the limitations of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its low solubility in water which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used as a therapeutic agent for these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects and could potentially be used as a therapeutic agent for these diseases. Additionally, further research could be done to improve the solubility of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in water which would make it more widely applicable in lab experiments.
Conclusion:
In conclusion, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is a sulfonylpyrazole derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been found to be an effective inhibitor of GSK-3β and has various biochemical and physiological effects. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Métodos De Síntesis
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction yields 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been used in various scientific research applications due to its unique properties. It has been found to be an effective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) which is involved in various physiological processes such as cell differentiation, apoptosis, and glucose metabolism. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been used as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole |
|---|---|
Fórmula molecular |
C11H9Cl3N2O2S |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-6-3-7(2)16(15-6)19(17,18)11-5-9(13)8(12)4-10(11)14/h3-5H,1-2H3 |
Clave InChI |
HGHQROGCJWCQRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxyethyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257613.png)
![N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide](/img/structure/B257615.png)
![(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257617.png)
![5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257621.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)